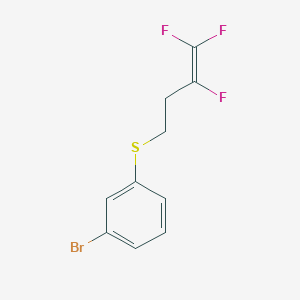![molecular formula C30H37N3O6 B12625587 (2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a proline derivative, and a phenyl group. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amine functionality during the synthesis. The key steps include:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.
Introduction of the Boc Group: The amine group on the piperidine ring is protected using the Boc group to prevent unwanted reactions.
Coupling with L-Proline: The protected piperidine derivative is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid has potential applications as a drug candidate. Its interactions with specific molecular targets can be explored for therapeutic purposes, such as the development of new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-alanyl)aminoethanoic acid
- (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-valyl)aminoethanoic acid
Uniqueness
Compared to similar compounds, (2R)-(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)aminoethanoic acid stands out due to its specific configuration and functional groups. The presence of the proline derivative and the phenyl group contributes to its unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C30H37N3O6 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C30H37N3O6/c1-29(2,3)39-28(38)32-19-16-30(17-20-32,22-13-8-5-9-14-22)27(37)33-18-10-15-23(33)25(34)31-24(26(35)36)21-11-6-4-7-12-21/h4-9,11-14,23-24H,10,15-20H2,1-3H3,(H,31,34)(H,35,36)/t23-,24+/m0/s1 |
InChI-Schlüssel |
ZHKPUONSZGPVRU-BJKOFHAPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@H](C4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
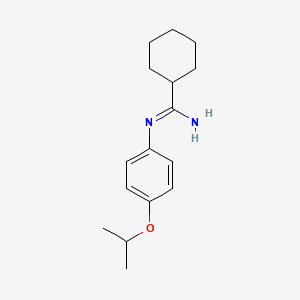

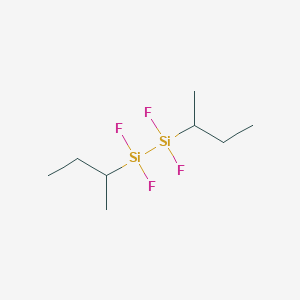
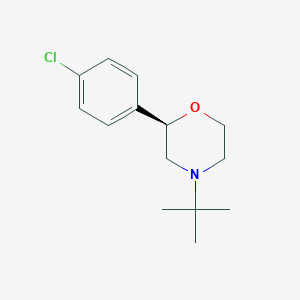
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
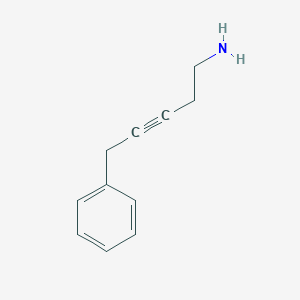
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
